molecular formula C18H19N3O4S B2845762 Methyl 2-(2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)thiophene-3-carboxylate CAS No. 1188363-49-6

Methyl 2-(2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)thiophene-3-carboxylate

Cat. No. B2845762
CAS RN: 1188363-49-6
M. Wt: 373.43
InChI Key: GGRYIUACAZPWTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C18H19N3O4S and its molecular weight is 373.43. The purity is usually 95%.
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Scientific Research Applications

Indole Derivatives and Alkaloids

Indoles are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology. The investigation of novel methods for synthesizing indoles has garnered attention in the chemical community . This compound’s structure contains an indole moiety, which could be explored further for its potential in drug discovery, cancer treatment, and microbial inhibition.

Antimicrobial Activity

Thiophene derivatives have been studied for their antimicrobial properties. While specific data on this compound is scarce, related thiophenes have demonstrated inhibitory effects against bacteria such as Bacillus subtilis, Escherichia coli, Pseudomonas vulgaris, and Staphylococcus aureus . Investigating the antimicrobial potential of this compound could be valuable.

Biological Activity of Indole Derivatives

Indole derivatives exhibit diverse pharmacological activities. For instance, indole-3-acetic acid, a plant hormone derived from tryptophan, plays essential roles in plant growth and development. Given the indole moiety in our compound, exploring its biological effects could yield interesting findings .

Synthetic Chemistry and Cascade Reactions

The compound’s structure includes a 3,3-disubstituted isobenzofuranone, formed via tandem addition/cyclization reactions. Investigating its synthetic pathways and reactivity could contribute to the field of organic methodology and green chemistry .

properties

IUPAC Name

methyl 2-[[2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S/c1-9-6-12-13(7-10(9)2)20-16(23)14(19-12)8-15(22)21-17-11(4-5-26-17)18(24)25-3/h4-7,14,19H,8H2,1-3H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGRYIUACAZPWTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)NC3=C(C=CS3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)thiophene-3-carboxylate

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